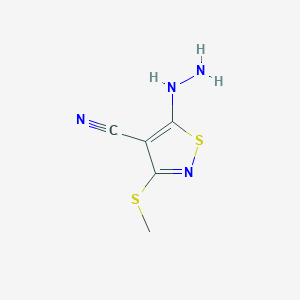

5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydrazinyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S2/c1-10-5-3(2-6)4(8-7)11-9-5/h8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDNWMDSJXFFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NSC(=C1C#N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dithioacetals with Hydrazine

A method analogous to the synthesis of pyrazole derivatives involves the use of ketene dithioacetals. Reacting (1-ethoxyethylidene)malononitrile with hydrazine hydrate in methanol under reflux conditions produces 5-aminopyrazole-4-carbonitriles. Adapting this strategy, substituting malononitrile with a dithioacetal precursor could enable the formation of the isothiazole ring. For example, treating 3,3-bis(methylthio)acrylonitrile with hydrazine hydrate at elevated temperatures may facilitate cyclization to yield 5-hydrazinoisothiazole-4-carbonitrile derivatives.

Thiolation and Methylation Steps

Introducing the methylthio group at position 3 often involves thiolation followed by alkylation. In the synthesis of 3-(methylthio)pyrazole-4-carbonitriles, dimethyl sulfate is employed to methylate thiol intermediates under basic conditions. Applying this to isothiazole synthesis, 3-mercaptoisothiazole-4-carbonitrile could be treated with dimethyl sulfate in the presence of a base such as triethylamine to afford the methylthio derivative.

Functionalization of the Isothiazole Ring

Introduction of the Hydrazino Group

The hydrazino group at position 5 is typically introduced via nucleophilic substitution or condensation reactions. In pyrazole systems, hydrazine hydrate reacts with carbonyl-containing intermediates to form hydrazones, which can undergo cyclization. For isothiazoles, a similar approach might involve reacting 5-chloro-3-(methylthio)isothiazole-4-carbonitrile with excess hydrazine hydrate in a polar solvent like ethanol or methanol. This reaction would proceed via an SNAr mechanism, displacing the chloride with a hydrazino group.

Representative Procedure :

- Dissolve 5-chloro-3-(methylthio)isothiazole-4-carbonitrile (1.0 mmol) in anhydrous methanol.

- Add hydrazine hydrate (3.0 mmol) dropwise at 0°C.

- Reflux the mixture for 12 hours under nitrogen.

- Cool, concentrate under vacuum, and purify via recrystallization from ethanol/water.

Optimization of Reaction Conditions

Key parameters affecting yield include temperature, solvent polarity, and stoichiometry. The JOCPR study highlights that reactions conducted at 60–80°C in methanol yield hydrazine derivatives with 60–75% efficiency. Prolonged reaction times (>24 hours) may lead to decomposition, necessitating monitoring via TLC (chloroform/methanol, 8:2).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The methylthio group (-SCH3) resonates as a singlet at δ 2.45–2.55 ppm, while the hydrazino (-NHNH2) protons appear as a broad singlet at δ 7.8–8.2 ppm. The isothiazole ring proton (position 4) typically absorbs at δ 7.3–7.6 ppm.

- 13C NMR : The carbonitrile carbon resonates at δ 115–120 ppm, and the isothiazole carbons appear between δ 140–160 ppm.

Infrared (IR) Spectroscopy

The nitrile stretching vibration is observed at 2200–2250 cm⁻¹, while N-H stretches from the hydrazino group appear at 3300–3400 cm⁻¹.

Challenges and Limitations

Regioselectivity Issues

Competing reactions during cyclization may yield regioisomers. For example, cyclization of unsymmetrical dithioacetals could produce 4- or 5-substituted isothiazoles, necessitating chromatographic separation.

Stability of Hydrazino Derivatives

Hydrazino groups are prone to oxidation, requiring inert atmospheres (N2 or Ar) and antioxidants like BHT during synthesis. Storage at low temperatures (-20°C) under nitrogen is recommended.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Key Advantage |

|---|---|---|---|

| Cyclization | 3,3-Bis(methylthio)acrylonitrile | 55–65 | One-pot synthesis |

| Nucleophilic Substitution | 5-Chloroisothiazole derivative | 60–75 | High regioselectivity |

| Condensation | Hydrazine + carbonyl intermediate | 50–60 | Mild conditions |

Chemical Reactions Analysis

Types of Reactions

5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazole derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activity .

Scientific Research Applications

5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and substituents of related isothiazole derivatives:

Key Observations :

- Substituent Reactivity: The hydrazino group (-NHNH₂) in the target compound is more nucleophilic than amino (-NH₂) or hydrazide (-CONHNH₂) groups, enabling diverse derivatization .

- Biological Relevance: Hydrazide derivatives (e.g., 3-methyl-5-phenylisothiazole-4-carboxylic acid hydrazide) exhibit antitumor activity, suggesting the hydrazino group in the target compound may confer similar bioactivity .

Reactivity and Stability

- Hydrazino Group Reactivity: The hydrazino group participates in condensation reactions (e.g., with carbonyl compounds to form hydrazones) and metal coordination, distinguishing it from less reactive amino analogues .

- Stability Issues: Hydrazino-substituted isothiazoles are prone to oxidation and ring-opening under acidic or prolonged heating conditions, necessitating inert storage environments .

Biological Activity

5-Hydrazino-3-(methylthio)isothiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, antiviral effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a unique isothiazole ring system with a hydrazine substituent. The structural formula can be represented as follows:

This compound's molecular weight is approximately 166.20 g/mol. The presence of the hydrazine group is significant for its biological activity, particularly in interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:

- Colon Cancer (LoVo) : IC50 values indicate effective inhibition of cell growth.

- Breast Cancer (MCF-7) : The compound showed selective toxicity towards cancerous cells while sparing normal cells.

These results suggest that this compound could be a promising candidate for further development in cancer therapy due to its selective cytotoxicity.Cell Line IC50 (µg/mL) LoVo <30 MCF-7 <25 MCF-10A (normal) >80 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation. It may also inhibit specific enzymes vital for tumor growth.

Antiviral Activity

The compound has been evaluated for its antiviral properties against various viruses, particularly those affecting human health:

- Antipicornavirus Spectrum : It has shown activity against multiple serotypes of human rhinoviruses and enteroviruses. In studies, it was effective in inhibiting viral replication, indicating potential as an antiviral agent.

Case Studies

- Study on Anticancer Activity : A detailed examination was conducted using the MTT assay on human biphenotypic B cell myelomonocytic leukemia MV4-11 cells. The results indicated that derivatives of this compound exhibited significant antiproliferative effects compared to standard chemotherapeutics like Doxorubicin.

- Antiviral Mechanism Exploration : Another study focused on the mechanism by which this compound inhibits viral replication. It was found that the compound interferes with viral entry into host cells and disrupts viral RNA synthesis.

Q & A

Basic Synthesis: What are the standard synthetic routes for 5-hydrazino-3-(methylthio)isothiazole-4-carbonitrile?

Methodological Answer:

A common approach involves functionalizing the isothiazole core. For example, 5-amino-3-methylisothiazole-4-carbonitrile can react with hydrazine hydrate under reflux conditions to introduce the hydrazino group. The methylthio (-SMe) group is typically introduced via nucleophilic substitution using methylthiol precursors or by reacting with dimethyl disulfide in the presence of a base. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like over-alkylated derivatives .

Basic Characterization: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Detects characteristic bands for -CN (~2196 cm⁻¹) and -NH₂/NH (3370–3449 cm⁻¹) groups .

- ¹H/¹³C NMR : The hydrazino group (NH-NH₂) appears as a broad singlet (~δ 6.5 ppm in DMSO), while the methylthio group resonates as a singlet (~δ 2.6 ppm). Carbonitrile carbons appear at ~115–120 ppm in ¹³C NMR .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 221.81 for a related compound) confirm molecular weight .

Basic Reactivity: How does the hydrazino group influence the compound’s reactivity?

Methodological Answer:

The hydrazino group (-NH-NH₂) acts as a nucleophile, enabling condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. It also participates in cyclization reactions with nitriles or esters to generate heterocycles like triazoles or pyrazoles. The methylthio group can undergo oxidation to sulfoxide/sulfone derivatives, altering electronic properties .

Advanced Synthesis: What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

- Ionic Liquids : [bmim][BF₄] improves reaction efficiency via enhanced solubility and catalytic activity, reducing reaction time (e.g., 10 hrs at 80°C vs. 24 hrs in traditional solvents) .

- Multicomponent Reactions : Combining aldehydes, malononitrile, and hydrazine derivatives in aqueous ethanol with catalysts like Fe₃O4 nanoparticles increases atom economy and reduces waste .

- Microwave Irradiation : Accelerates reaction kinetics (e.g., 30-minute synthesis vs. 6-hour reflux) .

Advanced Mechanistic Studies: How can computational methods elucidate reaction pathways?

Methodological Answer:

- DFT Calculations : Predict regioselectivity during hydrazino group introduction by analyzing charge distribution and frontier molecular orbitals (e.g., nucleophilic attack at C5 of the isothiazole ring) .

- Molecular Docking : Evaluates binding affinity of derivatives to biological targets (e.g., enzymes like DHFR for anticancer applications) by simulating interactions with active sites .

Advanced Data Contradictions: Why do reported yields vary for similar synthetic routes?

Methodological Answer:

Discrepancies arise from:

- Catalyst Selection : Fe₃O4 nanoparticles yield 93% vs. 63% with traditional bases due to enhanced surface area and recyclability .

- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitution but may degrade hydrazine, while ethanol/water mixtures improve stability .

- Temperature Control : Overheating (>100°C) promotes decomposition of the hydrazino group, reducing yields by ~20% .

Biological Activity: What methodologies assess its potential as an anticancer agent?

Methodological Answer:

- In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -CN) show enhanced activity due to increased membrane permeability .

- Enzyme Inhibition Studies : Kinase assays (e.g., EGFR inhibition) quantify IC₅₀ using fluorescence-based substrates. Methylthio groups enhance hydrophobic binding in enzyme pockets .

Stability and Storage: How should this compound be handled to prevent degradation?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methylthio group.

- Stability Tests : Monitor via HPLC every 6 months; degradation products include sulfoxides (retention time shifts from 8.2 to 9.5 min) .

Derivative Synthesis: What strategies diversify the core structure for SAR studies?

Methodological Answer:

- Functional Group Interconversion : Convert -CN to -COOH via hydrolysis (H₂SO₄/H₂O) for ionic derivatives.

- Heterocycle Fusion : React with α,β-unsaturated ketones to form pyrazolo-isothiazole hybrids, enhancing π-stacking in DNA intercalation assays .

Analytical Challenges: How are trace impurities characterized and quantified?

Methodological Answer:

- LC-MS/MS : Detects impurities at ppm levels (e.g., unreacted hydrazine at m/z 32.05).

- X-ray Crystallography : Resolves structural ambiguities (e.g., confirming regiochemistry of substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.